2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide
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Description
2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide, also known as BIA, is a novel chemical compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of benzothiazole derivatives in anticancer therapy. For example, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activity in vitro against human tumor cell lines derived from neoplastic diseases. Among the tested compounds, certain derivatives showed considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of benzothiazole and indole derivatives in cancer treatment (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Kinase Inhibitory and Anticancer Activities
Compounds containing the benzothiazole structure have been synthesized and evaluated for their ability to inhibit Src kinase, a protein implicated in cancer progression. For example, thiazolyl N-benzyl-substituted acetamide derivatives have been shown to inhibit Src kinase activity and exhibit anticancer effects in various human carcinoma cells, including colon carcinoma, breast carcinoma, and leukemia cells. This suggests that modifications of the benzothiazole ring, similar to the structure of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(4-fluorophenyl)acetamide, could be effective in developing new anticancer agents (Asal Fallah-Tafti et al., 2011).
Design and Synthesis for Anti-inflammatory Applications
The synthesis of novel compounds containing the benzothiazole structure has also been explored for potential anti-inflammatory applications. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and demonstrated significant anti-inflammatory activity. This indicates the feasibility of using such compounds in developing new anti-inflammatory drugs (K. Sunder, Jayapal Maleraju, 2013).
Antimicrobial and Antibacterial Agents
Additionally, the synthesis of compounds with benzothiazole and indole derivatives has shown promise in antimicrobial applications. A study synthesized several derivatives featuring these structures and tested their antibacterial activity, finding significant efficacy against both Gram-negative and Gram-positive bacteria. This suggests that compounds related to this compound could serve as potent antimicrobial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2OS/c24-18-10-12-19(13-11-18)25-23(27)16-28-22-15-26(14-17-6-2-1-3-7-17)21-9-5-4-8-20(21)22/h1-13,15H,14,16H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZXHHGIYFQDJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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